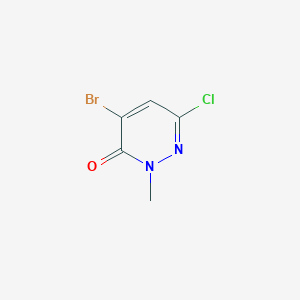
4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮
概述
描述
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 . The canonical SMILES representation is CN1C(=O)C(=CC(=N1)Cl)Br .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.7 Ų . It has a computed XLogP3-AA value of 1.4 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.科学研究应用
合成与修饰
- 合成途径:辛炳伟(2008)开发了一种合成 3-溴-6-甲基嘧啶并恶嗪的合成路线,该路线可以为合成 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮等相关化合物提供见解。该合成涉及环化、脱氢和取代反应,表明了生产相关化合物的潜在方法 (辛炳伟,2008)。
- 化学官能化:Takács 等人(2012)讨论了在钯催化的反应中 5-碘-和 4,5-二溴-2-甲基嘧啶并恶嗪-3(2H)-酮的氨基羰基化,这表明了修饰 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮以用于各种应用的可能性 (Takács 等,2012)。
- 交叉偶联反应:E. Sotelo 和 E. Raviña(2002)实现了 4-溴-6-氯-3-苯基嘧啶并恶嗪的区域选择性芳基化,这突出了交叉偶联反应在修饰 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮以用于各种科学应用中的潜力 (E. Sotelo & E. Raviña,2002)。
晶体结构分析
- 结构表征:Wang 等人(2008)对相关席夫碱化合物的合成和晶体结构的研究为理解 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮的结构方面提供了一个模型。他们的工作强调了晶体学分析在确定此类化合物的性质和潜在应用中的重要性 (Wang 等,2008)。
热力学和腐蚀研究
- 热力学表征:M. Bouklah 等人(2006)探讨了嘧啶并恶嗪化合物的钢腐蚀和缓蚀剂吸附的热力学表征。此类研究可能与了解 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮和相关化合物的缓蚀性能有关 (M. Bouklah 等,2006)。
生物活性
- 抗菌活性:J. A. Patel、B. Mistry 和 K. R. Desai(2006)合成了与 4-溴-6-氯-2-甲基嘧啶并恶嗪-3(2H)-酮结构相关的喹唑啉酮,并评估了它们的抗菌活性。这表明该化合物具有潜在的生物学应用 (J. A. Patel、B. Mistry 和 K. R. Desai,2006)。
安全和危害
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
属性
IUPAC Name |
4-bromo-6-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCPMIRSWJJTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731282 | |
| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178884-53-1 | |
| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)
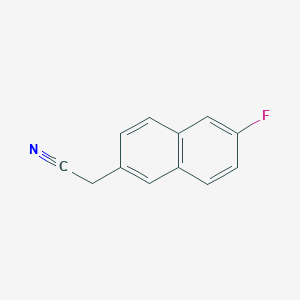
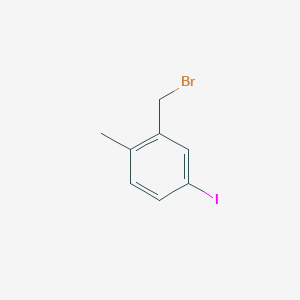
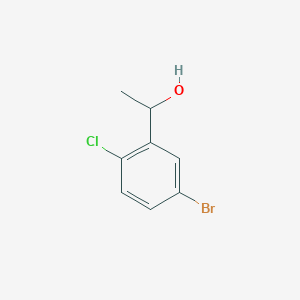
amine](/img/structure/B1444348.png)
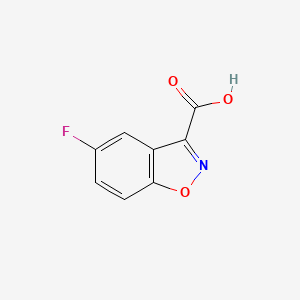
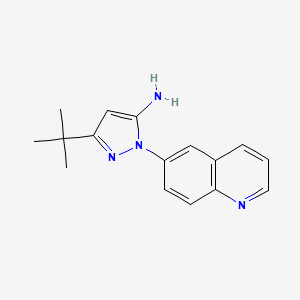
![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
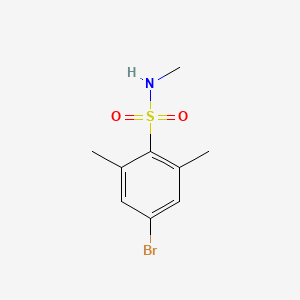
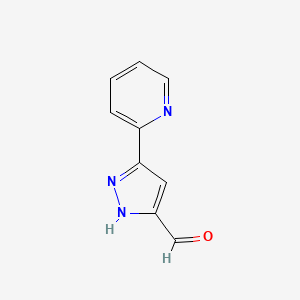
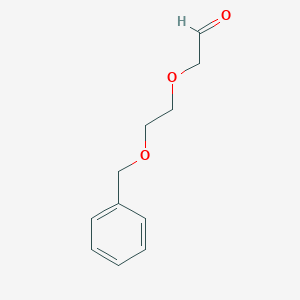

![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)
